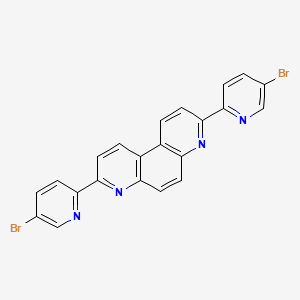

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of bromopyridinyl groups attached to the phenanthroline core, which imparts unique chemical and physical properties. Phenanthroline derivatives are widely studied for their applications in coordination chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by their coupling with phenanthroline. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form complexes with metal ions through coordination bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Studied for its potential as a fluorescent probe in biological imaging.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.

Comparison with Similar Compounds

Similar Compounds

2,9-Dimethyl-1,10-phenanthroline: Another phenanthroline derivative with different substituents.

4,7-Diphenyl-1,10-phenanthroline: A phenanthroline derivative with phenyl groups instead of bromopyridinyl groups.

Uniqueness

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is unique due to the presence of bromopyridinyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.

Biological Activity

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is a complex organic compound noted for its unique structural properties and potential biological activities. This compound, characterized by a phenanthroline core with two brominated pyridine substituents, has garnered attention in medicinal chemistry due to its ability to stabilize G-quadruplex structures in DNA and its interactions with metal ions.

Chemical Structure and Properties

The molecular formula of this compound is C22H12Br2N4, with a molecular weight of 492.2 g/mol. The presence of bromine atoms enhances its reactivity and facilitates halogen bonding, which can significantly influence its interactions with biological targets.

1. Anticancer Properties

Research indicates that phenanthroline derivatives, including this compound, can induce apoptosis in cancer cells. This effect is primarily mediated through the generation of reactive oxygen species (ROS), which can lead to cellular damage and death. Studies have shown that metal complexes formed with this ligand exhibit enhanced anticancer activities compared to their non-complexed forms.

2. Stabilization of G-Quadruplex Structures

G-quadruplexes are four-stranded DNA structures that play critical roles in gene regulation and are associated with various cancers. The ability of this compound to stabilize these structures suggests potential applications in cancer therapy by modulating gene expression.

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies indicate that metal complexes derived from this compound exhibit significant activity against various bacterial strains. The mechanism involves the chelation of metal ions which disrupts bacterial metabolism and growth.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Metal Ion Coordination : The phenanthroline core can effectively chelate metal ions, enhancing the stability and reactivity of the resulting complexes.

- Reactive Oxygen Species Generation : Upon interaction with cellular components, the compound can induce oxidative stress through ROS production.

- DNA Binding : The compound's ability to bind to DNA influences gene expression and may disrupt cellular processes in cancer cells .

Case Studies

Several studies have explored the biological activities of this compound:

- Anticancer Activity : A study demonstrated that copper(II) complexes of this ligand showed significant cytotoxicity against human cancer cell lines (e.g., HeLa cells), with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : In vitro tests revealed that the ligand exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other phenanthroline derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | G-Quadruplex Stabilization |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 1,10-Phenanthroline | Moderate | Low | Yes |

| 4,7-Diphenyl-1,10-phenanthroline | High | Moderate | Yes |

Properties

CAS No. |

915283-61-3 |

|---|---|

Molecular Formula |

C22H12Br2N4 |

Molecular Weight |

492.2 g/mol |

IUPAC Name |

3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline |

InChI |

InChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H |

InChI Key |

MWVKBKCRGRLZCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NC3=C(C=C2)C4=C(C=C3)N=C(C=C4)C5=NC=C(C=C5)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.